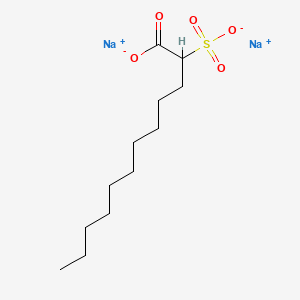

Disodium 2-sulfolaurate

CAS No.: 38841-48-4

Cat. No.: VC3955059

Molecular Formula: C12H22Na2O5S

Molecular Weight: 324.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38841-48-4 |

|---|---|

| Molecular Formula | C12H22Na2O5S |

| Molecular Weight | 324.35 g/mol |

| IUPAC Name | disodium;2-sulfonatododecanoate |

| Standard InChI | InChI=1S/C12H24O5S.2Na/c1-2-3-4-5-6-7-8-9-10-11(12(13)14)18(15,16)17;;/h11H,2-10H2,1H3,(H,13,14)(H,15,16,17);;/q;2*+1/p-2 |

| Standard InChI Key | KKGXXVNMUUFEDZ-UHFFFAOYSA-L |

| SMILES | CCCCCCCCCCC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

| Canonical SMILES | CCCCCCCCCCC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

Disodium 2-sulfolaurate is the disodium salt of 2-sulfododecanoic acid, characterized by the following structural attributes:

The compound’s amphiphilic structure features a hydrophobic dodecyl chain and a hydrophilic sulfonate-carboxylate headgroup, enabling micelle formation at critical concentrations as low as 0.5% .

Physicochemical Properties

Key physical properties include:

The surfactant exhibits stability across a broad pH range (3–10) and temperatures up to 80°C, making it suitable for diverse formulations .

Synthesis and Industrial Production

Manufacturing Process

Disodium 2-sulfolaurate is synthesized through a two-step sulfonation-neutralization process :

-

Sulfonation: Lauric acid (C₁₂H₂₄O₂) reacts with chlorosulfonic acid (ClSO₃H) in pyridine at 65°C:

-

Neutralization: The sulfonated intermediate is treated with sodium carbonate (Na₂CO₃):

Industrial-scale production achieves >90% purity, with residual lauric acid content <2% . BASF’s Dehyton® SFA and Texapon® SFA are commercial variants containing 10–50% active ingredient .

Functional Applications

Personal Care Formulations

Disodium 2-sulfolaurate is prioritized in rinse-off products due to its synergistic interactions with co-surfactants:

In micellar water formulations, it demonstrates superior sebum removal efficiency (92%) compared to sodium laureth sulfate (78%) at equivalent concentrations .

Industrial and Environmental Uses

The surfactant’s biodegradability (OECD 301F: 85% degradation in 28 days) and low aquatic toxicity (LC₅₀ fish: 4.7 mg/L) enable applications in:

-

Enhanced Oil Recovery: Reduces interfacial tension to 0.1 mN/m at 0.1% concentration

-

Agrochemicals: Improves glyphosate absorption by 35% in waxy-leaf crops

-

Textile Processing: Decreases dyeing temperature from 80°C to 50°C, saving 30% energy

The EPA Safer Chemical Program classifies it as a low-concern substance, while the EU Cosmetics Regulation permits concentrations up to 30% in rinse-off products .

Market Trends and Projections

The global disodium 2-sulfolaurate market is projected to grow at a CAGR of 6.5%, reaching $25 million by 2033 . Key drivers include:

-

Natural Personal Care Demand: 72% of consumers prefer products with plant-derived surfactants

-

Regulatory Shifts: Phasing out of ethoxylated surfactants in the EU (EC No. 1223/2009 Amendment 2024)

-

Innovative Formulations: BASF’s SFA Formulator platform reduces development time by 40% through predictive modeling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume